molecular formula C25H26BrN3O2 B4966146 4-(4-Bromophenyl)-2,7,7-trimethyl-N-(6-methylpyridin-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide CAS No. 361195-65-5

4-(4-Bromophenyl)-2,7,7-trimethyl-N-(6-methylpyridin-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide

Cat. No.: B4966146
CAS No.: 361195-65-5
M. Wt: 480.4 g/mol
InChI Key: LCOKWMXTPDTOSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the hexahydroquinoline-carboxamide family, characterized by a partially hydrogenated quinoline core. Key structural features include:

  • 2,7,7-Trimethyl groups: These substituents contribute to steric effects and conformational stability.
  • N-(6-methylpyridin-2-yl) carboxamide: The pyridine ring with a methyl group at position 6 may facilitate hydrogen bonding or π-π interactions in biological systems.

Crystallographic data for related compounds suggest that hydrogen bonding patterns (e.g., N–H···O or C–H···π interactions) govern molecular packing . Software such as SHELXL and OLEX2 are commonly used for structural refinement and analysis .

Properties

IUPAC Name

4-(4-bromophenyl)-2,7,7-trimethyl-N-(6-methylpyridin-2-yl)-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26BrN3O2/c1-14-6-5-7-20(27-14)29-24(31)21-15(2)28-18-12-25(3,4)13-19(30)23(18)22(21)16-8-10-17(26)11-9-16/h5-11,22,28H,12-13H2,1-4H3,(H,27,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCOKWMXTPDTOSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NC(=O)C2=C(NC3=C(C2C4=CC=C(C=C4)Br)C(=O)CC(C3)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

361195-65-5
Record name 4-(4-BROMOPHENYL)-2,7,7-TRIMETHYL-N-(6-METHYL-2-PYRIDINYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Bromophenyl)-2,7,7-trimethyl-N-(6-methylpyridin-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Hexahydroquinoline Core: The hexahydroquinoline core can be synthesized through a Hantzsch reaction, which involves the condensation of an aldehyde, a β-ketoester, and ammonia or an amine under acidic or basic conditions.

    Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst.

    Formation of the Carboxamide Moiety: The carboxamide moiety can be formed through the reaction of the hexahydroquinoline derivative with an appropriate amine, such as 6-methylpyridin-2-amine, under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(4-Bromophenyl)-2,7,7-trimethyl-N-(6-methylpyridin-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.

    Reduction: Reduction reactions can lead to the formation of dihydroquinoline or tetrahydroquinoline derivatives.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

    Cyclization: Intramolecular cyclization reactions can lead to the formation of fused ring systems.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.

    Cyclization: Cyclization reactions may require acidic or basic catalysts and elevated temperatures.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives.

Scientific Research Applications

4-(4-Bromophenyl)-2,7,7-trimethyl-N-(6-methylpyridin-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: In biological research, the compound can be used as a probe to study enzyme interactions and receptor binding. Its structural features make it suitable for investigating biological pathways.

    Medicine: The compound has potential therapeutic applications, including as an anticancer agent, antimicrobial agent, and anti-inflammatory agent. Its ability to interact with specific molecular targets makes it a candidate for drug development.

    Industry: In the industrial sector, the compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 4-(4-Bromophenyl)-2,7,7-trimethyl-N-(6-methylpyridin-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing biological pathways. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells. Additionally, the compound’s ability to form hydrogen bonds and hydrophobic interactions with target proteins contributes to its biological activity.

Comparison with Similar Compounds

Structural Variations and Molecular Properties

The table below compares the target compound with six analogs, highlighting substituent differences and their implications:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents CAS No. References
Target: 4-(4-Bromophenyl)-2,7,7-trimethyl-N-(6-methylpyridin-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide C24H24BrN3O2 452.35* 4-Bromophenyl, 6-methylpyridin-2-yl 361194-20-9†
4-(3-Bromophenyl) analog C23H22BrN3O2 452.35 3-Bromophenyl (meta substitution) 361194-20-9
4-(4-Hydroxy-3-methoxyphenyl)-N-(2-pyridinyl) analog C25H27N3O4 433.51 4-Hydroxy-3-methoxyphenyl (polar substituents) 361193-71-7
4-(2-Fluorophenyl)-N-(2-fluorophenyl) analog C23H20BrFN2O2 455.32 2-Fluorophenyl (electron-withdrawing, reduced steric bulk) 496786-75-5
4-[4-(Dimethylamino)phenyl] analog C26H32N4O2 440.56 4-Dimethylaminophenyl (electron-donating, enhanced solubility) Not provided
N-(6-Bromo-1,3-benzothiazol-2-yl)-4-(2,3-dichlorophenyl) analog C26H22BrCl2N3O2S 598.35 Benzothiazolyl (heterocyclic), 2,3-dichlorophenyl (bulky, lipophilic) 400845-79-6

*Estimated based on analog data; †CAS No. corresponds to the 3-bromophenyl isomer in .

Biological Activity

The compound 4-(4-Bromophenyl)-2,7,7-trimethyl-N-(6-methylpyridin-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide is a complex organic molecule notable for its unique molecular structure. It combines elements of both pyridine and quinoline, making it a subject of interest in medicinal chemistry and pharmacology. This article reviews its biological activities, focusing on its potential therapeutic applications and mechanisms of action.

Chemical Structure and Properties

The molecular formula for this compound is C25H26BrN3O2C_{25}H_{26}BrN_{3}O_{2}, with a molecular weight of approximately 452.35 g/mol . Its structure includes a hexahydroquinoline core and various substituents that influence its chemical properties and biological activities.

Antimicrobial Properties

Preliminary studies indicate that the compound exhibits significant antimicrobial activity . It has shown effectiveness against various bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus50 µM
Escherichia coli75 µM
Streptococcus agalactiae100 µM

These findings suggest that the compound can inhibit bacterial growth through interactions with specific cellular targets or pathways .

Anticancer Activity

Research has highlighted the potential anticancer properties of this compound. It is believed to modulate key signaling pathways involved in cell proliferation and survival. For instance:

  • The compound may inhibit certain kinases that play a role in cancer cell growth.
  • In vitro studies have demonstrated cytotoxic effects against various cancer cell lines, including FaDu hypopharyngeal tumor cells .

The structure–activity relationship (SAR) studies indicate that modifications to the bromophenyl and pyridinyl groups enhance its efficacy against cancer cells.

The mechanism of action involves the compound's ability to bind to specific enzymes and receptors within biological systems. This binding can lead to:

  • Inhibition of Enzyme Activity : The compound may inhibit kinase activity, which is crucial for cancer cell proliferation.
  • Modulation of Receptor Interactions : By interacting with various receptors, it may influence signaling pathways that regulate cell survival and apoptosis .

The unique combination of functional groups within the compound facilitates these interactions, contributing to its biological activity.

Case Studies

Several case studies have explored the biological activity of this compound:

  • Antimicrobial Efficacy Study :
    • A study evaluated the antimicrobial effects against Gram-positive and Gram-negative bacteria.
    • Results indicated a strong zone of inhibition for Staphylococcus aureus and moderate activity against Escherichia coli .
  • Cytotoxicity Assessment :
    • In vitro tests on cancer cell lines revealed that the compound induced apoptosis at concentrations as low as 10 µM.
    • Comparative analysis with standard anticancer drugs showed enhanced efficacy in certain cell models .

Applications in Research and Industry

The compound has several applications across different fields:

  • Medicinal Chemistry : It serves as a lead compound for developing new antimicrobial and anticancer agents.
  • Biological Research : Used as a probe to study enzyme interactions and receptor binding mechanisms.
  • Material Science : Potential use in developing new materials due to its unique chemical properties .

Q & A

Basic Research Questions

Q. What are the critical considerations for optimizing the synthetic route of this compound?

  • Methodological Answer : The synthesis involves multi-step organic reactions, including condensation, cyclization, and functional group modifications. Key parameters include:

  • Catalyst selection : Acidic or basic catalysts (e.g., p-toluenesulfonic acid) for imine formation and cyclization steps.
  • Solvent systems : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency .
  • Temperature control : Reactions often require precise thermal gradients (e.g., reflux at 80–120°C) to avoid side products .
  • Purification : Column chromatography with gradients of methanol/dichloromethane (e.g., 5–10% MeOH in DCM) ensures high purity .

Q. How do solubility and stability impact experimental design for biological assays?

  • Methodological Answer :

  • Solubility : Test in DMSO (primary solvent) and verify compatibility with aqueous buffers (e.g., PBS) to avoid precipitation. Adjust pH (6.5–7.5) for stability in biological media .
  • Stability : Perform accelerated degradation studies under UV light, varying pH, and temperatures (4–37°C) to determine storage conditions .

Q. Which spectroscopic techniques are most reliable for structural confirmation?

  • Methodological Answer :

  • 1H/13C NMR : Assign peaks for the bromophenyl (δ ~7.3–7.6 ppm), pyridinyl (δ ~8.0–8.5 ppm), and hexahydroquinoline backbone (δ ~1.2–2.8 ppm) .
  • HRMS : Confirm molecular ion ([M+H]+) with <2 ppm mass error. For example, a calculated mass of 465.15 Da should match experimental data .
  • X-ray crystallography : Resolve stereochemistry and hydrogen-bonding patterns if single crystals are obtainable .

Advanced Research Questions

Q. How can computational methods improve reaction design for derivatives of this compound?

  • Methodological Answer :

  • Reaction path search : Use quantum chemical calculations (e.g., DFT) to model transition states and predict regioselectivity in cyclization steps .
  • Machine learning : Train models on existing reaction datasets to optimize solvent/catalyst combinations and reduce trial-and-error experimentation .
  • Molecular docking : Predict binding affinities of derivatives to biological targets (e.g., kinases) before synthesis .

Q. What strategies resolve contradictions in bioactivity data across different assays?

  • Methodological Answer :

  • Assay validation : Cross-validate results using orthogonal methods (e.g., SPR vs. fluorescence polarization for binding studies) .
  • Meta-analysis : Statistically aggregate data from multiple studies to identify outliers or protocol-dependent variability .
  • Probe controls : Include reference compounds (e.g., staurosporine for kinase inhibition) to calibrate assay sensitivity .

Q. How to establish structure-activity relationships (SAR) for this scaffold?

  • Methodological Answer :

  • Analog synthesis : Systematically modify substituents (e.g., bromophenyl → chlorophenyl, pyridinyl → quinolinyl) and test activity .
  • 3D-QSAR : Build CoMFA/CoMSIA models using alignment rules based on the hexahydroquinoline core .
  • Pharmacophore mapping : Identify essential features (e.g., hydrogen bond acceptors, hydrophobic regions) using tools like Schrödinger’s Phase .

Q. What advanced separation techniques address low yields in final purification?

  • Methodological Answer :

  • HPLC-MS : Use C18 columns with acetonitrile/water gradients (0.1% formic acid) to resolve closely eluting impurities .
  • Chiral separation : Apply chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) if stereoisomers are present .
  • Membrane filtration : Tangential flow filtration (TFF) for large-scale removal of low-MW byproducts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.